Benzene, (2,2-difluoroethenyl)pentafluoro-

Description

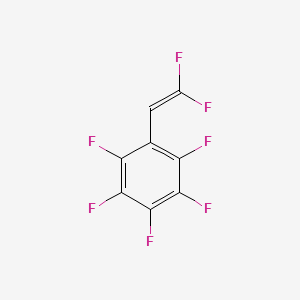

Benzene, (2,2-difluoroethenyl)pentafluoro- is a fluorinated aromatic compound featuring a pentafluorophenyl group (C₆F₅) substituted with a 2,2-difluoroethenyl moiety (CF₂=CH–). This structure combines the electron-withdrawing effects of fluorine atoms with the unsaturated reactivity of the ethenyl group, making it valuable in materials science, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

1-(2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMJJBVFZGNWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442121 | |

| Record name | Benzene, (2,2-difluoroethenyl)pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-19-0 | |

| Record name | Benzene, (2,2-difluoroethenyl)pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-difluoroethenyl)pentafluoro- typically involves the reaction of pentafluorobenzene with difluoroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the difluoroethenyl group to the benzene ring. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.

Types of Reactions:

Oxidation: Benzene, (2,2-difluoroethenyl)pentafluoro- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.

Scientific Research Applications

Benzene, (2,2-difluoroethenyl)pentafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in the development of fluorinated compounds for biological assays and imaging techniques.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (2,2-difluoroethenyl)pentafluoro- involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These atoms increase the reactivity of the compound by stabilizing reaction intermediates and transition states. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Compounds Analyzed:

Pentafluorobenzene (C₆F₅H, CAS 363-72-4)

- Simplest fluorinated analog with five fluorine atoms on the benzene ring.

- Molecular weight: 168.07 g/mol.

- Boiling point: 327.6 K (54.45°C) .

Benzene, (2,2-difluoroethyl)- (C₈H₈F₂, CAS 10541-59-0)

- Features a saturated 2,2-difluoroethyl (–CH₂CF₂) substituent.

- Molecular weight: 142.15 g/mol.

- Synthesis yields: Up to 71% via halogenation or coupling reactions .

Benzene, pentafluoro(phenylthio)- (C₁₂H₅F₅S, CAS 16496-09-6)

- Pentafluorobenzene with a phenylthio (–SPh) group.

- Molecular weight: 276.23 g/mol.

- Applications: Intermediate in synthesizing sulfur-containing fluoropolymers .

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (C₁₄H₁₀F₄S, CAS N/A)

- Combines fluorine, trifluoromethyl (–CF₃), and benzylsulfanyl (–S–CH₂C₆H₅) groups.

- Applications: Used in ligand design and catalysis due to its electron-deficient aromatic system .

Physical Properties

*Estimated values for Benzene, (2,2-difluoroethenyl)pentafluoro- assume increased molecular weight and polarity compared to simpler analogs. The ethenyl group likely raises boiling points due to enhanced dipole interactions .

Chemical Reactivity

- Electrophilic Substitution : The pentafluorophenyl group strongly deactivates the benzene ring, directing electrophiles to meta positions. However, the 2,2-difluoroethenyl group introduces allylic reactivity, enabling addition reactions (e.g., hydrohalogenation) .

- Cross-Coupling Potential: Unlike boronic acid-functionalized analogs (e.g., BD217798, C₉H₁₁BF₂O₃), the target compound lacks direct coupling handles but may participate in radical or Diels-Alder reactions .

Biological Activity

Benzene, (2,2-difluoroethenyl)pentafluoro- (CAS No. 653-19-0) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a difluoroethenyl group and multiple fluorine atoms. Its unique structure influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that benzene derivatives, including (2,2-difluoroethenyl)pentafluoro-, exhibit various biological activities such as:

- Antimicrobial Properties : Investigated for potential use in combating microbial infections.

- Antioxidant Effects : Capable of neutralizing free radicals, thus reducing oxidative stress.

- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.

The biological effects of benzene, (2,2-difluoroethenyl)pentafluoro- are mediated through several mechanisms:

-

Interaction with Proteins and Enzymes :

- The compound can bind to proteins and enzymes, altering their activity. For instance, it may inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediator production.

-

Modulation of Gene Expression :

- It influences gene expression related to antioxidant defenses by modulating transcription factors and signaling pathways.

- Metabolic Pathways :

Case Studies and Experimental Data

-

Antioxidant Activity :

- Studies have shown that benzene derivatives can exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models.

-

Toxicological Assessments :

- Research has indicated that while low doses may provide beneficial effects, higher concentrations can lead to toxicity, including liver damage and oxidative stress.

- Genotoxicity Studies :

Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of benzene derivatives is crucial for understanding their biological effects:

- Absorption : Rapidly absorbed through various routes; inhalation shows absorption rates of 50-80% .

- Distribution : Lipophilic nature leads to accumulation in lipid-rich tissues like the liver and brain .

- Metabolism : Primarily occurs in the liver via cytochrome P450 pathways; metabolites include phenol and catechol derivatives which can be toxic .

- Excretion : Metabolites are mainly excreted via urine; exhalation is a minor route for unmetabolized compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.